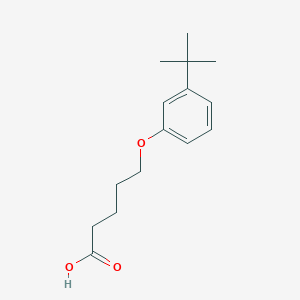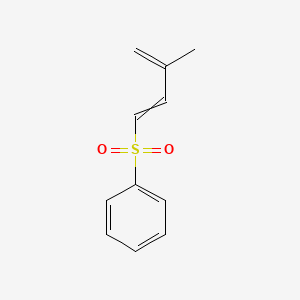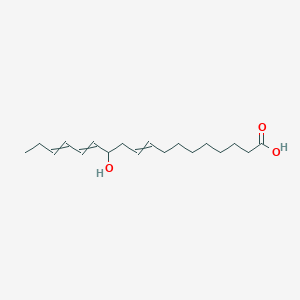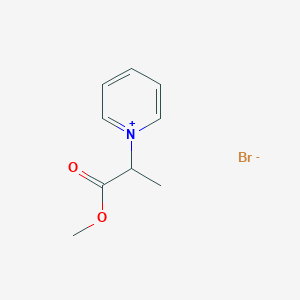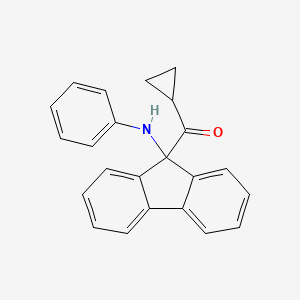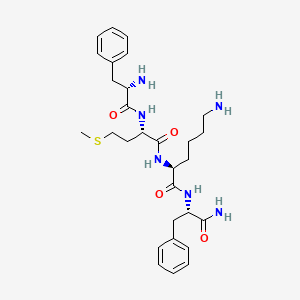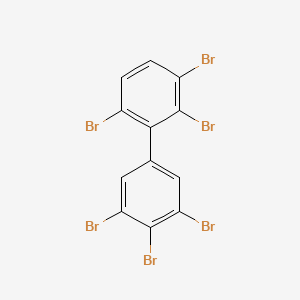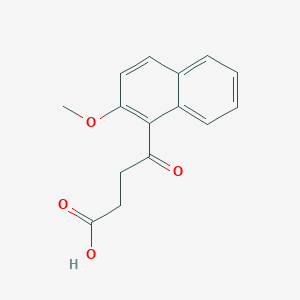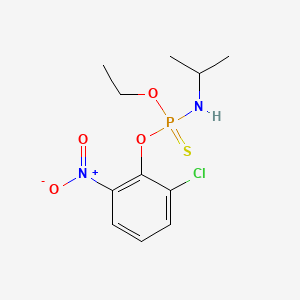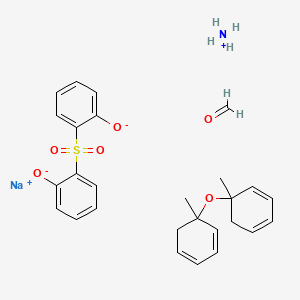
Azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], resulting in a product that contains both ammonium and sodium salts. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts typically involves the following steps:
Polymerization: Formaldehyde is polymerized with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] under controlled conditions.
Sulfonation: The polymer is then sulfonated to introduce sulfonic acid groups.
Neutralization: The sulfonated polymer is neutralized with ammonium and sodium hydroxides to form the ammonium sodium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the polymerization and sulfonation steps.
化学反応の分析
Types of Reactions
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: The sulfonic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield hydroxylated products.
科学的研究の応用
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Employed in the preparation of biological samples for microscopy and as a fixative in histology.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and water treatment chemicals.
作用機序
The mechanism of action of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts involves its interaction with various molecular targets. The sulfonic acid groups in the polymer can form strong ionic bonds with metal ions and other positively charged species, making it effective in applications such as ion exchange and catalysis. The polymer’s structure allows it to interact with biological molecules, making it useful in medical and biological applications.
類似化合物との比較
Similar Compounds
- Formaldehyde, polymer with 4,4’-sulfonylbis[phenol]
- Naphthalenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
- Benzenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
Uniqueness
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is unique due to its combination of sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] monomers, which impart specific chemical and physical properties. The presence of both ammonium and sodium salts enhances its versatility and effectiveness in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C27H32NNaO6S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C14H18O.C12H10O4S.CH2O.H3N.Na/c1-13(9-5-3-6-10-13)15-14(2)11-7-4-8-12-14;13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2;;/h3-9,11H,10,12H2,1-2H3;1-8,13-14H;1H2;1H3;/q;;;;+1/p-1 |
InChIキー |
ZQNCJQZOZPJIDC-UHFFFAOYSA-M |
正規SMILES |
CC1(CC=CC=C1)OC2(CC=CC=C2)C.C=O.C1=CC=C(C(=C1)[O-])S(=O)(=O)C2=CC=CC=C2[O-].[NH4+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium bromide](/img/structure/B14421102.png)
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
